ASN007 benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

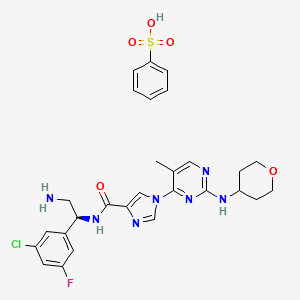

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide;benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN7O2.C6H6O3S/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14;7-10(8,9)6-4-2-1-3-5-6/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30);1-5H,(H,7,8,9)/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWBNMQMMAONIH-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClFN7O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ASN007 Benzenesulfonate: A Deep Dive into its Mechanism of Action as a Potent and Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ASN007 benzenesulfonate, a novel, orally bioavailable small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). ASN007 has demonstrated significant antitumor activity in preclinical models, particularly in cancers harboring mutations in the RAS/RAF/MEK/ERK signaling pathway, and is currently under clinical investigation.

Core Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway

ASN007 is a reversible and ATP-competitive inhibitor of both ERK1 and ERK2 kinases.[1] By targeting the most distal kinases in the mitogen-activated protein kinase (MAPK) cascade, ASN007 offers a potential therapeutic advantage over inhibitors of upstream targets like MEK or BRAF.[1] Reactivation of ERK1/2 is a common mechanism of resistance to BRAF and MEK inhibitors, suggesting that direct inhibition of ERK1/2 could overcome this resistance.[1]

Preclinical studies have shown that ASN007 exhibits potent and selective inhibition of ERK1/2 with a long target residence time.[2][3] This leads to a durable blockade of ERK target phosphorylation and subsequent downstream signaling events that are critical for cancer cell proliferation and survival.[1]

Quantitative Analysis of ASN007 Activity

The potency and selectivity of ASN007 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) |

| ERK1 | Cell-free enzymatic assay | 2 |

| ERK2 | Cell-free enzymatic assay | 2 |

Data sourced from preclinical studies.[1][2][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line Genotype | Median IC50 (nM) |

| RAS/RAF Mutant | 37 |

| RAS/RAF Wild-Type | >10,000 |

ASN007 demonstrates preferential activity in cell lines with mutations in the RAS/RAF pathway.[1]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Tumor Model | Mutation | Dosing Schedule | Outcome |

| Colorectal Adenocarcinoma (HCT116) | KRAS G13D | 40 mg/kg, p.o., once daily | Significant tumor growth inhibition |

| Pancreatic Adenocarcinoma (Panc-1) | KRAS G12D | Not Specified | Strong antitumor efficacy |

| Pancreatic Adenocarcinoma (MIA PaCa-2) | KRAS G12C | Not Specified | Strong antitumor efficacy |

| Neuroblastoma (SK-N-AS) | NRAS Q61K | Not Specified | Strong antitumor efficacy |

| BRAF V600E Mutant Melanoma (Resistant to BRAF/MEK inhibitors) | BRAF V600E | Not Specified | Maintained strong activity |

Data compiled from various preclinical xenograft and patient-derived xenograft (PDX) models.[1][2]

Table 4: Clinical Trial Information (Phase 1)

| Parameter | Details |

| Clinical Trial ID | NCT03415126 |

| Patient Population | Advanced solid tumors with BRAF, KRAS, NRAS, HRAS, or MEK1 mutations |

| Dosing | Once daily (QD) and once weekly (QW) oral dosing |

| Maximum Tolerated Dose (MTD) | 40mg QD and 250mg QW |

| Preliminary Efficacy | Durable clinical benefit observed, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer |

Initial data from the first-in-human Phase 1 study.[2]

Signaling Pathway Inhibition

ASN007's primary mechanism involves the direct inhibition of ERK1/2, preventing the phosphorylation of its downstream substrates. This disrupts the entire MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.

Caption: The MAPK signaling pathway and the inhibitory action of ASN007 on ERK1/2.

Preclinical evidence also points to crosstalk between the RAS/MEK/ERK and PI3K signaling pathways.[1] The combination of ASN007 with a PI3K inhibitor, such as copanlisib, has been shown to be more effective than either drug alone, suggesting a synergistic effect.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of ASN007.

ERK1/2 Kinase Assay

A cell-free enzymatic assay was utilized to determine the IC50 of ASN007 against ERK1 and ERK2. The assay typically involves the following steps:

-

Reagents: Recombinant active ERK1 and ERK2 enzymes, a specific substrate (e.g., myelin basic protein), ATP, and a detection reagent.

-

Procedure:

-

ASN007 is serially diluted to various concentrations.

-

The inhibitor is incubated with the ERK enzyme in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or radiometric assays.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of ASN007 was assessed across a panel of cancer cell lines.

-

Cell Lines: A diverse panel of human cancer cell lines with known RAS/RAF mutational status.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of ASN007 or vehicle control.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTS or resazurin-based) or by quantifying ATP levels.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.

In Vivo Xenograft Models

The antitumor efficacy of ASN007 was evaluated in mouse xenograft models.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

-

Procedure:

-

Human tumor cells are implanted subcutaneously into the flanks of the mice.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

ASN007 is administered orally at specified doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting to assess target engagement).

Caption: A simplified workflow of the preclinical and early clinical evaluation of ASN007.

Overcoming Resistance and Future Directions

A significant challenge in cancer therapy is acquired resistance to targeted agents. ASN007 has shown promise in overcoming resistance to BRAF and MEK inhibitors in preclinical models of melanoma.[2] Furthermore, ASN007 has demonstrated efficacy in non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), where ERK signaling is reactivated.[4]

The synergistic activity of ASN007 with PI3K inhibitors provides a strong rationale for combination therapy strategies.[1] Ongoing and future research will likely focus on identifying predictive biomarkers for ASN007 sensitivity and exploring its efficacy in a broader range of tumor types with aberrant MAPK pathway activation. The results from the Phase 1 clinical trial are encouraging and support the continued development of ASN007 as a promising new therapeutic agent for patients with RAS/RAF-driven cancers.[2]

References

- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

ASN007 Benzenesulfonate: A Technical Guide to a Potent and Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[2][3] While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have shown clinical efficacy, acquired resistance, frequently mediated by the reactivation of ERK1/2, remains a significant challenge.[4] This has underscored the therapeutic potential of directly targeting the downstream kinases ERK1 and ERK2.

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of both ERK1 and ERK2. It is a reversible and ATP-competitive inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with activating mutations in the RAS/RAF pathway.[4] This technical guide provides a comprehensive overview of ASN007, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for ASN007 benzenesulfonate from preclinical and clinical studies.

Table 1: In Vitro Activity of ASN007

| Parameter | Value | Cell Lines/Conditions | Source(s) |

| ERK1 Kinase Inhibition (IC50) | 2 nM | Cell-free biochemical assay | [4] |

| ERK2 Kinase Inhibition (IC50) | 2 nM | Cell-free biochemical assay | [4] |

| Median Anti-proliferative Activity (IC50) | 37 nM | Panel of solid tumor cell lines with RAS/RAF mutations | [4] |

| Anti-proliferative Activity (IC50) | >10,000 nM | Panel of solid tumor cell lines without RAS/RAF mutations | [4] |

| HT-29 (BRAFV600E) IC50 | 20 nM | Human colorectal adenocarcinoma cell line | [5] |

| A375 (BRAFV600E) IC50 | 7 nM | Human malignant melanoma cell line | [5] |

| Colo 205 (BRAFV600E) IC50 | 21 nM | Human colon adenocarcinoma cell line | [5] |

Table 2: In Vivo Efficacy of ASN007 in Xenograft Models

| Tumor Model (Cell Line) | Mutation | Dosing Regimen | Outcome | Source(s) |

| HCT116 | KRASG13D | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |

| Panc-1 | KRASG12D | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |

| MIA PaCa-2 | KRASG12C | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |

| SK-N-AS | NRASQ61K | 40 mg/kg, PO, BID | Strong anti-tumor efficacy | [4] |

Table 3: Pharmacokinetic and Clinical Data for ASN007

| Parameter | Value | Study Population/Conditions | Source(s) |

| Elimination Half-life (t1/2) | 10-15 hours | Human (Phase 1) | [6] |

| Maximum Tolerated Dose (MTD) | 40 mg QD | Human (Phase 1, NCT03415126) | [6] |

| Maximum Tolerated Dose (MTD) | 250 mg QW | Human (Phase 1, NCT03415126) | [6] |

| Clinical Response | Confirmed partial response (-57%) | Patient with HRAS-mutant salivary gland cancer | [6] |

| Clinical Response | Stable disease for 9+ months | Patient with KRAS-mutant ovarian cancer | [6] |

| Clinical Response | Stable disease for 8+ months | Patient with BRAF V600E mutant thyroid cancer | [6] |

Signaling Pathway and Mechanism of Action

ASN007 functions by directly inhibiting the kinase activity of ERK1 and ERK2, the final kinases in the MAPK signaling cascade. This prevents the phosphorylation of numerous downstream substrates, thereby blocking the pro-proliferative and survival signals that are hyperactivated in many cancers.

Caption: The MAPK signaling pathway and the inhibitory action of ASN007 on ERK1/2.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of ASN007. For complete, detailed protocols, please refer to the cited primary research articles.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct inhibitory effect of ASN007 on the enzymatic activity of ERK1 and ERK2.

Caption: A generalized workflow for an HTRF-based kinase inhibition assay.

Methodology Overview:

-

Plate Preparation: Recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide, and ATP are added to the wells of a microtiter plate.

-

Compound Addition: A dilution series of ASN007 is added to the wells.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Detection: HTRF detection reagents, typically a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665, are added.

-

Signal Measurement: The plate is read on an HTRF-compatible reader. The HTRF signal is inversely proportional to the kinase activity.

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value is calculated.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of ASN007 on the proliferation of cancer cell lines.

Methodology Overview:

-

Cell Seeding: Cancer cells (e.g., those with BRAF or RAS mutations) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with increasing concentrations of ASN007.

-

Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for effects on cell proliferation.[4]

-

MTS Reagent Addition: MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Reading: The absorbance is measured using a plate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and an IC50 value is calculated.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of ASN007 in a living organism.

Caption: A typical workflow for an in vivo tumor xenograft study.

Methodology Overview:

-

Cell Implantation: Human cancer cell lines (e.g., HCT116, MIA PaCa-2) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[4]

-

Tumor Establishment: Tumors are allowed to grow to a specified size (e.g., ~100 mm³).[4]

-

Group Assignment: Mice are randomized into treatment and control groups.

-

Drug Administration: ASN007 is administered orally at a specified dose and schedule (e.g., 40 mg/kg, twice daily).[4] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly.

-

Endpoint Analysis: At the end of the study, the anti-tumor efficacy is determined by comparing the tumor volumes in the treated and control groups. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting to assess target engagement).

Conclusion

ASN007 is a potent and selective ERK1/2 inhibitor with a compelling preclinical profile. It demonstrates significant anti-proliferative activity in cancer cells harboring RAS/RAF pathway mutations and robust anti-tumor efficacy in corresponding in vivo models. Early clinical data suggest that ASN007 is well-tolerated and can provide durable clinical benefit in patients with advanced solid tumors. The data and methodologies presented in this technical guide provide a solid foundation for further research and development of ASN007 as a targeted therapy for cancers driven by aberrant MAPK signaling.

References

Delving into the Downstream Signaling Effects of ASN007 Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1 and ERK2 play a pivotal role in regulating cell proliferation, survival, and differentiation.[1][4][5] Dysregulation of this pathway through mutations in genes such as BRAF and RAS is a common driver of oncogenesis in a wide array of cancers.[1][4][5][6] ASN007 has demonstrated significant anti-proliferative activity in preclinical models of tumors harboring these mutations, positioning it as a promising therapeutic agent.[1][2] This technical guide provides an in-depth overview of the downstream signaling effects of ASN007, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

ASN007 is an ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to these kinases, it prevents their phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.[4][5] This targeted inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation.[1]

Quantitative Analysis of ASN007 Activity

The efficacy of ASN007 has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based proliferation assays. The following tables summarize the key inhibitory concentrations (IC50) of ASN007.

Table 1: In Vitro Kinase Inhibitory Activity of ASN007

| Target | IC50 (nM) |

| ERK1 | 2[1] |

| ERK2 | 2[1] |

Table 2: Anti-proliferative Activity of ASN007 in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 13 |

| A375 | Malignant Melanoma | BRAF V600E | 18 |

| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 37 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 25 |

| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | 45 |

| MINO | Mantle Cell Lymphoma | NRAS G13D | 200[1] |

| NU-DHL-1 | Diffuse Large B-cell Lymphoma | KRAS A146T | 100[1] |

Downstream Signaling Cascade of ASN007

ASN007's inhibition of ERK1/2 leads to a direct reduction in the phosphorylation of several key downstream effector proteins. This modulation of signaling activity is central to its anti-tumor effects.

Key Downstream Targets:

-

p90 Ribosomal S6 Kinase (RSK1): A primary substrate of ERK1/2, RSK1 is involved in regulating transcription and translation. ASN007 treatment leads to a dose-dependent decrease in the phosphorylation of RSK1 at Ser380.[1]

-

Fos-related antigen 1 (FRA1): A transcription factor that is a downstream target of the ERK pathway, FRA1 plays a role in cell proliferation and invasion. ASN007 has been shown to inhibit the phosphorylation of FRA1.[1]

-

Mitogen- and stress-activated protein kinase 1 (MSK1): Another direct substrate of ERK1/2, MSK1 is involved in chromatin remodeling and gene expression. Inhibition of MSK1 phosphorylation is observed upon ASN007 treatment.[1]

-

Ribosomal protein S6 (rS6): While not a direct substrate of ERK1/2, its phosphorylation can be affected by the inhibition of the upstream kinase RSK. ASN007, particularly in combination with PI3K inhibitors, has been shown to suppress the phosphorylation of rS6.[1]

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ASN007.

Experimental Protocols

To facilitate further research and validation of ASN007's effects, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the anti-proliferative effects of ASN007 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ASN007 in complete growth medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of ASN007. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of ERK1/2 downstream targets following ASN007 treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK1, anti-total-RSK1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with ASN007 at various concentrations and for different durations.

-

Wash cells with cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the relative phosphorylation levels.

Conclusion

This compound is a specific and potent inhibitor of the ERK1/2 kinases, demonstrating significant anti-proliferative effects in cancer cells with activated RAS/RAF/MEK/ERK signaling. Its mechanism of action is characterized by the inhibition of phosphorylation of key downstream targets, including RSK1, FRA1, and MSK1. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ASN007 and other ERK1/2 inhibitors. The continued investigation into the nuanced downstream effects of this compound will be crucial in optimizing its clinical application and identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ASN007 Benzenesulfonate in RAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ASN007, a potent and selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), for the treatment of cancers harboring RAS mutations. ASN007 is an orally bioavailable, ATP-competitive inhibitor currently under clinical investigation.[1][2]

Mechanism of Action

ASN007 targets the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2.[3] In healthy cells, the RAS-RAF-MEK-ERK pathway is tightly regulated to control cellular processes like proliferation and survival.[4] However, in a significant portion of human cancers, mutations in RAS genes (KRAS, NRAS, HRAS) lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[5][6]

ASN007 acts by directly binding to ERK1 and ERK2, preventing their kinase activity. This blockade inhibits the phosphorylation of downstream substrates, such as RSK1, FRA1, and Elk1, which are crucial for cell cycle progression and survival.[7][8] A key characteristic of ASN007 is its slow dissociation rate, resulting in a long target residence time and sustained pathway inhibition.[2][8][9] By targeting the final node in the cascade, ASN007 has the potential to be effective in tumors that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[3][8]

Preclinical and Clinical Data

ASN007 has demonstrated significant antitumor activity in a wide range of preclinical models and is being evaluated in clinical trials.[3][9]

ASN007 potently inhibits ERK1 and ERK2 kinase activity and shows strong antiproliferative effects, particularly in cancer cell lines with mutations in the RAS/RAF pathway.

Table 1: Biochemical and Cellular Activity of ASN007

| Assay Type | Target/Cell Line | Mutation Status | IC50 Value | Reference |

| Biochemical Kinase Assay | ERK1 / ERK2 | N/A | ~2 nM | [8][10][11] |

| Antiproliferation Assay | RAS/RAF Mutant Cell Lines (Median) | BRAF, KRAS, NRAS | 37 nM | [7][12] |

| Antiproliferation Assay | RAS/RAF Wild-Type Cell Lines (Median) | Wild-Type | >10,000 nM | [12] |

Table 2: Comparative Antiproliferative Activity (IC50) in RAS/RAF Mutant Cell Lines

| Compound | Median IC50 (nM) | Reference |

| ASN007 | 37 | [1][12] |

| Ulixertinib (BVD-523) | >100 | [1][13] |

| Ravoxertinib (GDC-0994) | >100 | [1][13] |

ASN007's activity extends across numerous KRAS mutation subtypes, including G12C, G12D, G12V, and G13D.[1][11]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the potent antitumor activity of ASN007.

Table 3: In Vivo Antitumor Activity of ASN007

| Model Type | Cancer Type | Mutation | Dosing | Outcome | Reference |

| Xenograft | Pancreatic (MIA PaCa-2) | KRAS G12C | 40 mg/kg, p.o., daily | Strong tumor growth inhibition | [7][12][14] |

| Xenograft | Colorectal (HCT116) | KRAS G13D | 40 mg/kg, p.o., daily | Strong tumor growth inhibition | [7][12][14] |

| Xenograft | Neuroblastoma (SK-N-AS) | NRAS Q61K | 40 mg/kg, p.o., daily | Strong tumor growth inhibition | [12] |

| PDX | Melanoma | BRAF V600E | Not specified | Tumor regression | [3][8] |

| PDX | Colorectal | Various KRAS | Not specified | Strong anti-tumor activity | [8] |

Notably, ASN007 induces tumor regression in a melanoma PDX model resistant to both BRAF and MEK inhibitors, highlighting its potential to overcome resistance.[3][8] Furthermore, preclinical studies show that combining ASN007 with the PI3K inhibitor copanlisib results in enhanced antitumor activity, providing a rationale for combination therapies.[1][3]

The first-in-human Phase 1 trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[2][9]

Table 4: Summary of Phase 1 Clinical Trial (NCT03415126) Results

| Parameter | Finding | Reference |

| Dosing Regimens | Once Daily (QD) and Once Weekly (QW) | [9] |

| Maximum Tolerated Dose (MTD) | 40 mg QD; 250 mg QW | [2][9] |

| Recommended Phase 2 Dose | 250 mg QW | [9] |

| Common Treatment-Related Adverse Events (TRAEs) | Rash, Central Serous Retinopathy (CSR), Nausea/Vomiting, Diarrhea, Fatigue | [2][9] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 CSR, Grade 3 Rash, Grade 3 AST | [9] |

| Preliminary Efficacy | Confirmed Partial Response (-57%) in HRAS-mutant salivary gland cancer | [9] |

| Stable disease in KRAS-mutant ovarian cancer (>9 months) | [9] | |

| Stable disease in BRAF V600E-mutant thyroid cancer (>8 months) | [9] | |

| Pharmacokinetics (t1/2) | 10-15 hours | [9] |

The results indicate that ASN007 has a manageable safety profile and shows encouraging signs of clinical activity in heavily pretreated patients with MAPK pathway-altered tumors.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following are representative protocols for key experiments used to characterize ASN007.

This assay quantifies the direct inhibitory effect of ASN007 on the enzymatic activity of purified ERK1/2.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric assay is used to measure the phosphorylation of a specific peptide substrate by the ERK enzyme.[15][16]

-

Protocol Outline:

-

Reagents: Purified active ERK1 or ERK2 enzyme, biotinylated peptide substrate (e.g., MBP-ULight), ATP ([γ-³³P]ATP for radiometric assay), kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij 35), and ASN007 serial dilutions.[16][17]

-

Procedure: a. Add ASN007 dilutions or DMSO (vehicle control) to assay wells. b. Add ERK1/2 enzyme and incubate for a defined pre-incubation period (e.g., 30 minutes).[16] c. Initiate the kinase reaction by adding a mix of the peptide substrate and ATP. d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction and add detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody for HTRF).

-

Data Analysis: Read the signal (TR-FRET ratio or radioactivity). Normalize data against positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus log[ASN007] and fit to a four-parameter logistic equation to determine the IC50 value.

-

This assay measures the effect of ASN007 on the growth of cancer cell lines.

-

Principle: Cells are cultured in the presence of the inhibitor, and cell viability is measured using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTS) readout.

-

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., HCT116, MIA PaCa-2) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of ASN007 or DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

-

Detection: Add the viability reagent (e.g., CellTiter-Glo) to the wells, incubate as per the manufacturer's instructions, and measure the luminescent signal with a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Calculate the IC50 value by plotting percent viability against the logarithm of the inhibitor concentration.

-

This method is used to confirm that ASN007 inhibits ERK signaling within the cell by measuring the phosphorylation of downstream targets.

-

Principle: Protein lysates from treated cells are separated by size, and specific phosphorylated proteins (e.g., p-RSK) and total proteins are detected using specific antibodies.

-

Protocol Outline:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of ASN007 for a specified time (e.g., 4 hours).[7][15]

-

Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk). b. Incubate with a primary antibody against a phosphorylated ERK target (e.g., anti-phospho-RSK1 Ser380) overnight at 4°C.[15] c. Wash and incubate with an appropriate HRP-conjugated secondary antibody. d. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., total RSK1) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Analysis: Quantify band intensities using densitometry.

-

This protocol evaluates the antitumor effect of ASN007 in a living animal model.

-

Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with ASN007, and tumor growth is monitored over time.[18]

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]

-

Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., ~100-150 mm³).[1]

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, ASN007 at various doses).

-

Treatment: Administer ASN007 or vehicle orally (p.o.) according to the planned schedule (e.g., once daily).[7][14]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a defined duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to determine efficacy.

-

References

- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of mutant Ras proteins on the cell signalome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. whitepapers.certisoncology.com [whitepapers.certisoncology.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to ASN007 Benzenesulfonate: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of ASN007 benzenesulfonate, a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.

Introduction

ASN007, also known as ERAS-007, is an orally bioavailable, small-molecule inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK pathway, frequently referred to as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular processes including proliferation and survival.[2] Hyperactivation of this pathway due to mutations in genes such as BRAF and RAS is a common driver in a wide variety of human cancers.[2][3] ASN007 has shown significant antiproliferative activity in preclinical models of tumors with these mutations and is currently in clinical development.[2][4] This document details the technical specifications and methodologies relevant to this compound.

Synthesis of this compound

The precise, industrial-scale synthesis protocol for this compound is proprietary. However, based on the complex heterocyclic structure of the active pharmaceutical ingredient, a plausible multi-step synthetic route can be conceptualized. The synthesis would involve the careful assembly of the substituted pyrimidine and imidazole rings, followed by an amide coupling to the chiral aminoethyl side chain. The final step involves salt formation with benzenesulfonic acid to yield the desired benzenesulfonate salt, which often improves the compound's stability and solubility.

Chemical and Physical Properties

ASN007 is chemically identified as N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide.[3] The benzenesulfonate salt form is frequently used in research and development.[5] Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide benzenesulfonate | [3] |

| Synonyms | ASN-007, ERAS-007, ERK-IN-3 | [3] |

| Molecular Formula | C₂₂H₂₅ClFN₇O₂ (Free Base) | [3] |

| Molecular Weight | 473.93 g/mol (Free Base) | [3] |

| CAS Number | 2055597-12-9 (Free Base) | |

| CAS Number | 2055597-39-0 (Benzenesulfonate/Besylate) | [5] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action and Biological Activity

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[2] By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire MAPK signaling cascade.[1] This leads to cell cycle arrest and a reduction in tumor cell proliferation and survival, particularly in cancers that are dependent on this pathway.[2][3]

Kinase Selectivity Profile

ASN007 is highly selective for ERK1 and ERK2. In a broad kinase profiling assay against 335 kinases, it demonstrated potent inhibition of ERK1/2 with minimal off-target effects at a concentration of 1 µM.[7] The IC₅₀ values highlight its selectivity.

| Kinase Target | IC₅₀ (nM) | Reference |

| ERK1 | 2 | [7][8] |

| ERK2 | 2 | [7][8] |

Note: IC₅₀ values for the top 22 kinases identified in primary screening confirmed high selectivity for ERK1/2 over other kinases, including those in the CMGC and CAMK subfamilies.[7]

Cellular Activity

ASN007 demonstrates potent anti-proliferative activity in cancer cell lines harboring BRAF and various RAS mutations (KRAS, NRAS, HRAS).[2] It effectively inhibits the phosphorylation of downstream ERK1/2 targets, such as RSK1, in a dose-dependent manner.[5][7] Furthermore, it has shown efficacy in preclinical models of melanoma that have developed resistance to BRAF and MEK inhibitors.[2][9]

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of kinase inhibitors like ASN007. Below are representative methodologies for key experiments.

In Vitro ERK1/2 Enzymatic Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ of ASN007 against ERK1 and ERK2. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Biotinylated substrate peptide (e.g., Biotin-MBP)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound, serially diluted in DMSO

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

-

Low-volume 384-well assay plates (white)

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 100 µM.

-

Kinase Reaction:

-

Add 2 µL of diluted ASN007 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a 2.5x solution of ERK1 or ERK2 enzyme in assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a 2.5x solution of ATP and biotinylated substrate in assay buffer. Final concentrations should be at the Kₘ for ATP and ~100-500 nM for the substrate.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (FRET signal).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Western Blot for p-RSK1 Inhibition

This protocol measures the ability of ASN007 to inhibit ERK signaling in a cellular context by quantifying the phosphorylation of its direct substrate, RSK1.

Materials:

-

Cancer cell line (e.g., HT-29, which has a BRAF V600E mutation)

-

Cell culture medium and serum

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (5% w/v BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-RSK1 (Ser380), Rabbit anti-total RSK1, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate HT-29 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of ASN007 (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with 100 µL of supplemented lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-RSK1 (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection & Analysis:

-

Apply ECL substrate and capture the signal using an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe for total RSK1 and β-actin.

-

Quantify band intensities to determine the dose-dependent inhibition of RSK1 phosphorylation.

-

Clinical Development

ASN007 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS pathway mutations (NCT03415126).[2][10] Early results have indicated that the compound is well-tolerated with signs of durable clinical activity.[2] The combination of ASN007 with other targeted agents, such as PI3K inhibitors, has also been explored in preclinical models and may offer a strategy to overcome resistance mechanisms.[9]

Conclusion

This compound is a highly potent and selective, orally bioavailable inhibitor of ERK1 and ERK2. Its focused mechanism of action translates to significant anti-tumor activity in preclinical models driven by RAS and RAF mutations. The well-defined chemical properties and robust biological profile make ASN007 a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug developers working with this compound and in the broader field of MAPK pathway inhibition.

References

- 1. Phospho-RSK1 (Thr359, Ser363) Polyclonal Antibody (PA5-101020) [thermofisher.com]

- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 8. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Discovery and development of ASN007 as an ERK inhibitor

An In-depth Technical Guide to the Discovery and Development of ASN007, a Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS/RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[3][4][5] While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[1][6] Targeting the most distal kinase in the cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][6]

This technical guide details the discovery and development of ASN007 (also known as ERAS-007), a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[7][8][9] ASN007 has demonstrated significant anti-tumor activity in preclinical models and has shown encouraging signs of clinical activity in early-phase trials, particularly in tumors harboring RAS or RAF mutations.[1][3]

Discovery of ASN007

The development of ASN007 originated from an imidazole carboxamide scaffold.[1] A systematic structure-activity relationship (SAR) based approach, involving the synthesis and evaluation of over 600 compounds, was employed to optimize potency, selectivity, and pharmacokinetic properties.[1][10] This extensive effort led to the identification of ASN007, chemically known as N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide.[1][2]

Chemical Structure

-

IUPAC Name: N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide[2]

-

Molecular Formula: C₂₂H₂₅ClFN₇O₂[2]

Mechanism of Action and Biochemical Profile

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] A key characteristic of ASN007 is its exceptionally long target residence time of 550 minutes, which suggests a prolonged duration of target engagement.[3][4]

Signaling Pathway Inhibition

ASN007 acts at the terminal end of the MAPK signaling cascade. By inhibiting ERK1/2, it prevents the phosphorylation of numerous downstream substrates, thereby blocking the signaling cascade that promotes tumor cell proliferation and survival.[2]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

Quantitative Data Summary

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | IC₅₀ (nM) | Notes |

| ERK1 | Cell-free enzymatic (HTRF) | 2 | ATP-competitive inhibition.[1][5][6] |

| ERK2 | Cell-free enzymatic (HTRF) | 2 | ATP-competitive inhibition.[1][5][6] |

| Kinome Panel | Radiometric enzymatic | - | Highly selective for ERK1/2 at 1.0 µM against a panel of 335 kinases.[1][10] |

| Off-target kinases | - | >1000 | Minor inhibition observed for a small number of kinases in the CMGC and CAMK subfamilies.[1][10] |

Table 2: Cellular Activity of ASN007

| Cell Line Panel | Genetic Background | Median IC₅₀ (nM) | Comparison |

| Solid Tumor Cell Lines (n=14) | RAS/RAF mutations | 37 (range 13-100) | Demonstrated greater potency compared to GDC-0994 and BVD-523.[1] |

| Solid Tumor Cell Lines (n=9) | RAS/RAF wild-type | >10,000 | Shows preferential activity in mutant cell lines.[1] |

| KRAS Mutant Cell Lines (n=96) | Various KRAS subtypes | - | Strong activity across all tested subtypes (G12C, G12D, G12V, G13D).[5] |

Table 3: Phase 1 Clinical Trial Pharmacokinetics and Outcomes (NCT03415126)

| Parameter | Dosing Schedule | Value | Notes |

| Elimination Half-life (t₁/₂) | QD and QW | 10-15 hours | [3][12] |

| Maximum Tolerated Dose (MTD) | QD | 40 mg | Dose-limiting toxicities (DLTs) included Grade 3 central serous retinopathy (CSR) and rash.[4][12] |

| Maximum Tolerated Dose (MTD) | QW | 250 mg | DLT was Grade 3 AST elevation at 350mg. This dose was selected for expansion cohorts due to favorable tolerability and clinical activity.[3][4] |

| Clinical Benefit (QW dosing) | QW (120-250 mg) | - Confirmed PR (-57%) in HRAS-mutant salivary gland cancer (5+ months).- SD in KRAS-mutant ovarian cancer (9+ months).- SD in BRAF V600E-mutant thyroid cancer (8+ months). | Durable clinical benefit was observed.[3] |

Experimental Protocols

ERK1/2 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

-

Principle: This assay measures the kinase activity of ERK1/2 by quantifying the phosphorylation of a substrate.

-

Methodology:

-

Recombinant ERK1 and ERK2 kinases are incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

-

ASN007 or a reference compound (e.g., SCH772894) is added at various concentrations.[7]

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.

-

After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC₅₀ values are calculated from the dose-response curves.[7] (Note: Specific concentrations of enzymes, substrates, ATP, and incubation times are detailed in the primary literature, such as Nagasundaram et al., Cell Reports Medicine, 2021).[1]

-

Kinome Profiling

-

Principle: To assess the selectivity of ASN007, its inhibitory activity is measured against a large panel of purified kinases.

-

Methodology:

-

ASN007 is tested at a fixed concentration (e.g., 1.0 µM) in a radiometric enzymatic assay against a panel of kinases (e.g., Eurofins KinaseProfiler panel of 335 kinases).[1][10]

-

The percentage of inhibition for each kinase is determined relative to a control.

-

For kinases showing significant inhibition (e.g., >75%), full IC₅₀ curves are generated to determine the precise potency.[1][10]

-

Results are often visualized on a kinome tree dendrogram to illustrate selectivity.[7]

-

Caption: Workflow for determining the kinase selectivity profile of ASN007.

Cellular Antiproliferative Assay

-

Principle: This assay measures the ability of ASN007 to inhibit the growth of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of ASN007 for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., CellTiter-Glo®, resazurin).

-

Luminescence or fluorescence is measured using a plate reader.

-

IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.[1]

-

Western Blot Analysis for Target Engagement

-

Principle: This technique is used to detect the phosphorylation status of ERK downstream targets, confirming that ASN007 engages and inhibits its target in a cellular context.

-

Methodology:

-

Cancer cell lines (e.g., HT-29) are treated with varying concentrations of ASN007 for a defined period (e.g., 4 hours).[7]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., Phospho-p90RSK) and total proteins (e.g., RSK1).[1]

-

After washing, the membrane is incubated with corresponding secondary antibodies.

-

The signal is detected using chemiluminescence, and bands are visualized. A decrease in the phosphorylated protein signal indicates target inhibition.[7]

-

In Vivo Tumor Xenograft and PDX Models

-

Principle: To evaluate the anti-tumor efficacy of ASN007 in a living organism.

-

Methodology:

-

Human tumor cells (xenograft) or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[1]

-

When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups (vehicle control, ASN007).[1]

-

ASN007 is administered orally at specified doses and schedules (e.g., daily or intermittently).[6]

-

Tumor volume and body weight are measured regularly.

-

Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.[1]

-

At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g., western blot for p-RSK).[1]

-

Clinical Development

The first-in-human Phase 1 study (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[3][13] The study explored both once-daily (QD) and once-weekly (QW) dosing regimens.[4] The MTD was established at 40 mg QD and 250 mg QW.[12] Reversible treatment-related adverse events included rash, central serous retinopathy, nausea, and diarrhea.[4][12] Encouraging and durable clinical activity was observed, leading to the selection of the 250 mg QW dose for expansion cohorts.[3][4]

Conclusion and Future Directions

ASN007 is a potent and highly selective ERK1/2 inhibitor with a differentiated profile, including a long target residence time.[3] It has demonstrated robust preclinical activity in RAS- and RAF-mutant cancer models, including those resistant to upstream MAPK pathway inhibitors.[1][8] Early clinical data have shown a manageable safety profile and promising anti-tumor activity.[3]

Future development will likely focus on:

-

Expansion cohort data from the Phase 1b study to confirm efficacy in specific mutation-defined populations.[3]

-

Exploring combination strategies, such as with PI3K inhibitors like copanlisib or EGFR inhibitors, which have shown synergistic effects in preclinical models.[1][14]

-

Identifying predictive biomarkers beyond RAS/RAF mutations to refine patient selection.[1]

The development of ASN007 represents a significant advancement in targeting the MAPK pathway, offering a potential new therapeutic option for patients with difficult-to-treat cancers.

References

- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Abstract PR09: Phase 1 clinical safety and efficacy of ASN007, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ERK inhibitor ASN007 effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ASN007 Benzenesulfonate: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1/2 represents a key therapeutic target in a wide array of human cancers characterized by dysregulation of this pathway.[2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of ASN007, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[2] By binding to ERK1/2, ASN007 prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the MAPK/ERK-mediated signal transduction pathway.[5][6] This leads to the suppression of cellular processes crucial for tumor cell proliferation and survival.[6] Preclinical studies have demonstrated that ASN007 effectively inhibits the phosphorylation of downstream targets of ERK1/2, such as p90 ribosomal S6 kinase (RSK1), FRA1, and Elk1, in various cancer cell lines.[2][5][7] A notable characteristic of ASN007 is its long target residence time, with a dissociation half-life of 550 minutes, which may contribute to its sustained pharmacodynamic effects.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of ASN007 Benzenesulfonate: A Technical Overview

Introduction

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway through mutations in genes like BRAF and RAS is a common driver in a wide range of human cancers.[1][4] ASN007 has been developed as a therapeutic strategy to target these cancers, demonstrating significant anti-proliferative activity in preclinical models of tumors with BRAF and RAS mutations.[1][2] This document provides a detailed technical guide on the in vitro characterization of ASN007 benzenesulfonate, summarizing key quantitative data and experimental methodologies for researchers and drug development professionals.

Mechanism of Action

ASN007 functions as a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By binding to the ATP pocket of the ERK1/2 enzymes, it prevents the phosphorylation of downstream substrates, thereby blocking signal transduction through the MAPK pathway.[3][5] This inhibition leads to a halt in ERK-dependent cell proliferation and survival in tumor cells where this pathway is hyperactivated.[3][5]

Data Presentation

Biochemical and Cellular Activity

The in vitro potency of ASN007 was determined through a series of biochemical and cell-based assays. The compound exhibits high affinity and inhibitory activity against its primary targets, ERK1 and ERK2, and potent anti-proliferative effects in cancer cell lines harboring MAPK pathway mutations.

Table 1: Biochemical Activity of ASN007 against ERK1/2 Kinases

| Target | Assay Type | IC50 (nM) |

| ERK1 | Cell-free enzymatic assay | 2 |

| ERK2 | Cell-free enzymatic assay | 2 |

| Data sourced from references[1][6][7][8] |

Table 2: Anti-proliferative Activity of ASN007 in RAS/RAF Mutant Cancer Cell Lines

| Parameter | Cell Lines | IC50 (nM) |

| Median IC50 | Panel of RAS/RAF mutant cells | 37 |

| Data sourced from reference[7] |

Table 3: Kinase Selectivity Profile of ASN007

A comprehensive kinase panel was used to assess the selectivity of ASN007. The following table lists the top off-target kinases that showed significant inhibition, demonstrating the compound's high selectivity for ERK1/2.

| Kinase Target | IC50 (nM) |

| ERK2 | 2 |

| ERK1 | 2 |

| MNK1 | 38 |

| MNK2 | 47 |

| JNK3 | 140 |

| JNK2 | 160 |

| JNK1 | 200 |

| p38α | 250 |

| p38β | 300 |

| CAMK2D | 450 |

| CAMK2G | 500 |

| CAMK2A | 550 |

| CAMK2B | 600 |

| GSK3A | 700 |

| GSK3B | 750 |

| CDK2/CycA | >1000 |

| CDK4/CycD1 | >1000 |

| PRDK1 | >1000 |

| Data for ERK1/2 and off-target kinases are compiled from references[8][9]. This table represents a summary of kinases with the highest inhibition after ERK1/2. |

Experimental Protocols

Biochemical Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of ASN007 on ERK1 and ERK2 enzymatic activity.

-

Reagents: Recombinant human ERK1 or ERK2 enzyme, biotinylated substrate peptide, ATP, and HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).

-

Procedure: a. ASN007 is serially diluted in DMSO and added to the wells of a microplate. b. The ERK1 or ERK2 enzyme is added to the wells, followed by a mixture of the biotinylated substrate and ATP to initiate the kinase reaction. c. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[7] d. The HTRF detection reagents are added to stop the reaction and detect the phosphorylated substrate. e. After another incubation period, the plate is read on an HTRF-compatible reader.

-

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to DMSO-treated controls, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (ELISA)

This assay measures the ability of ASN007 to inhibit the phosphorylation of a direct ERK substrate, RSK1, within a cellular context.

-

Cell Culture: HT-29 human colon cancer cells, which harbor a BRAF V600E mutation, are seeded in 96-well plates and allowed to attach overnight.[8]

-

Compound Treatment: Cells are treated with a dose range of ASN007 or DMSO vehicle control for a specified duration (e.g., 4 hours).[8]

-

Cell Lysis: After treatment, the media is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA Procedure: a. The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total RSK1. b. The plate is incubated to allow the capture antibody to bind to RSK1. c. A detection antibody specific for the phosphorylated form of RSK1 (e.g., p-RSK1 Ser380) is added.[8] d. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a substrate solution to generate a colorimetric signal.

-

Data Analysis: The absorbance is read on a microplate reader. The signal is normalized to total protein concentration or a housekeeping protein, and the IC50 value is calculated based on the dose-response curve.

Cell Proliferation Assay

This assay evaluates the effect of ASN007 on the growth of cancer cell lines.

-

Cell Seeding: Cancer cell lines (particularly those with known RAS or RAF mutations) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Addition: A serial dilution of ASN007 is added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.[7]

-

Viability Measurement: Cell viability is assessed using a reagent such as MTS or a reagent that measures ATP content (e.g., CellTiter-Glo). The reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

Data Analysis: The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC50 values are calculated.

Cell Cycle Analysis

This protocol determines the effect of ASN007 on cell cycle progression. ASN007 has been shown to induce G0/G1 phase cell cycle arrest.[7]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with ASN007 at various concentrations or with a DMSO control for 24-72 hours.[7]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Mandatory Visualizations

Caption: The RAS/RAF/MEK/ERK signaling pathway with ASN007 inhibition point.

Caption: General experimental workflow for an in vitro kinase assay.

References

- 1. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asn-007 | C22H25ClFN7O2 | CID 124122366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ASN007 Benzenesulfonate In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2][3] As a pivotal component of the RAS/RAF/MEK/ERK signaling pathway, ERK1/2 hyperactivation is a common driver in a multitude of human cancers, often stemming from mutations in upstream proteins like BRAF and RAS (KRAS, NRAS, and HRAS).[1][2] ASN007 has demonstrated potent anti-proliferative activity in preclinical models of tumors harboring these mutations and has shown efficacy in models resistant to BRAF and MEK inhibitors.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse model studies to evaluate the efficacy of ASN007 benzenesulfonate.

Mechanism of Action

ASN007 is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By binding to ERK1/2, ASN007 prevents the phosphorylation of downstream substrates, such as RSK and MSK, thereby inhibiting the signal transduction cascade that promotes cell proliferation and survival.[1][4] This targeted inhibition leads to cell-cycle arrest, primarily in the G0/G1 phase, and subsequent tumor growth inhibition.[1] ASN007 has shown a long target residence time, which supports intermittent dosing schedules.[5][6]

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of ASN007 on ERK1/2.

In Vivo Efficacy of ASN007 in Xenograft Models

ASN007 has demonstrated significant anti-tumor activity in various human tumor xenograft mouse models. The following tables summarize the quantitative data from these preclinical studies.

Table 1: ASN007 Efficacy in Various Cancer Xenograft Models

| Cell Line | Cancer Type | RAS/RAF Mutation | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCT116 | Colorectal Adenocarcinoma | KRASG13D | 40 mg/kg, PO, BID | Strong | [1] |

| Panc-1 | Pancreatic Adenocarcinoma | KRASG12D | 50 mg/kg, PO, BID | Strong | [1] |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRASG12C | 40 mg/kg, PO, BID | Strong | [1] |

| SK-N-AS | Neuroblastoma | NRASQ61K | 25 mg/kg, PO, QD | Strong | [1] |

| MINO | Mantle Cell Lymphoma | NRASG13D | 75 mg/kg, PO, QD or 40 mg/kg, PO, BID | Strong | [1] |

PO: Per os (oral administration), BID: Twice per day, QD: Once per day.

Table 2: ASN007 Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | RAS/RAF Mutation | Dosing Schedule | Tumor Growth Inhibition | Reference |

| ST052C | Melanoma (Vemurafenib-resistant) | BRAFV600E | 25 mg/kg or 50 mg/kg, PO, BID | Effective | [1] |

| Multiple | Colorectal Cancer | Various KRAS mutations | 40 mg/kg, PO, BID | 16 out of 17 models showed TGI | [1] |

TGI: Tumor Growth Inhibition.

Experimental Protocol: ASN007 Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

1. Animal Model and Husbandry

-

Species: Immunocompromised mice (e.g., Nude, SCID, or NSG).

-

Age/Weight: 6-8 weeks old, 18-22 grams.

-

Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle.

-

Diet: Ad libitum access to standard chow and water.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

-

Ethical Considerations: All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Implantation

-

Cell Lines: Select a human cancer cell line with a known RAS or RAF mutation (e.g., MIA PaCa-2, HCT116).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Inject 1 x 106 to 10 x 106 cells subcutaneously into the flank of each mouse.

-

3. Tumor Growth Monitoring and Grouping

-

Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Tumor Volume Calculation: Tumor volume (mm³) = (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n ≥ 8 per group).[1]

4. ASN007 Formulation and Administration

-

Formulation:

-

Administration:

-

Administer the designated dose of ASN007 or vehicle orally (PO) using a gavage needle.

-

Follow the predetermined dosing schedule (e.g., once daily (QD) or twice daily (BID)).[1]

-

5. Efficacy Endpoints and Monitoring

-

Primary Endpoint: Tumor growth inhibition. Continue to measure tumor volume throughout the study.

-

Secondary Endpoints:

-